molecular formula C12H17NO4S B14562656 [(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol CAS No. 62035-92-1

[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol

Cat. No.: B14562656
CAS No.: 62035-92-1
M. Wt: 271.33 g/mol
InChI Key: KIPUYFXOEDYDNO-PHIMTYICSA-N
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Description

[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol is a chiral compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate the reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Benzyl-substituted pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62035-92-1

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

[(2R,5S)-1-(benzenesulfonyl)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H17NO4S/c14-8-10-6-7-11(9-15)13(10)18(16,17)12-4-2-1-3-5-12/h1-5,10-11,14-15H,6-9H2/t10-,11+

InChI Key

KIPUYFXOEDYDNO-PHIMTYICSA-N

Isomeric SMILES

C1C[C@H](N([C@H]1CO)S(=O)(=O)C2=CC=CC=C2)CO

Canonical SMILES

C1CC(N(C1CO)S(=O)(=O)C2=CC=CC=C2)CO

Origin of Product

United States

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